1-Ethenyl-3-methyl-5-nitrobenzene
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Overview
Description
Benzene,1-ethenyl-3-methyl-5-nitro- is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzene, featuring an ethenyl group, a methyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1-ethenyl-3-methyl-5-nitro- typically involves the nitration of 1-ethenyl-3-methylbenzene (m-vinyltoluene). The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
Industrial production of Benzene,1-ethenyl-3-methyl-5-nitro- follows similar synthetic routes but on a larger scale. The process involves:
Continuous Nitration: Using continuous flow reactors to maintain consistent reaction conditions.
Purification: The crude product is purified through distillation or recrystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzene,1-ethenyl-3-methyl-5-nitro- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a deactivating group, making the benzene ring less reactive towards electrophilic substitution. the ethenyl group can participate in polymerization reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeCl3).
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Major Products
Reduction Product: Benzene,1-ethenyl-3-methyl-5-amino-.
Polymerization Product: Polymers formed from the ethenyl group.
Scientific Research Applications
Benzene,1-ethenyl-3-methyl-5-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene,1-ethenyl-3-methyl-5-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethenyl group can undergo polymerization. The compound’s effects are mediated through these chemical interactions, influencing various pathways depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Benzene,1-ethenyl-3-methyl-: Lacks the nitro group, making it less reactive in redox reactions.
Benzene,1-ethenyl-3-nitro-: Lacks the methyl group, affecting its overall reactivity and properties.
Benzene,1-methyl-3-nitro-: Lacks the ethenyl group, making it unsuitable for polymerization reactions.
Uniqueness
Benzene,1-ethenyl-3-methyl-5-nitro- is unique due to the presence of all three functional groups (ethenyl, methyl, and nitro) on the benzene ring. This combination of groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
1-Ethenyl-3-methyl-5-nitrobenzene, also known as m-vinyltoluene-5-nitro, is an organic compound with significant biological activity due to its unique structural features, including an ethenyl group, a methyl group, and a nitro group attached to a benzene ring. This article explores its synthesis, biological mechanisms, and potential applications in medicine and industry.
Molecular Formula : C9H9NO2
Molecular Weight : 163.17 g/mol
IUPAC Name : this compound
Canonical SMILES : CC1=CC(=CC(=C1)N+[O-])C=C
Property | Value |
---|---|
Molecular Formula | C9H9NO2 |
Molecular Weight | 163.17 g/mol |
IUPAC Name | This compound |
InChI Key | LRNXSSRQOGKFMY-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the nitration of 1-ethenyl-3-methylbenzene (m-vinyltoluene) using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The process can be summarized as follows:
- Nitration Reaction : The nitration reaction introduces the nitro group onto the benzene ring.
- Purification : The crude product is purified through distillation or recrystallization to obtain high-purity compound.
The biological activity of this compound is largely attributed to its nitro group, which can undergo reduction to form reactive intermediates that interact with cellular components. These interactions may lead to:
- DNA Damage : Nitro compounds can bind covalently to DNA, causing strand breaks and leading to cell death.
- Reactive Oxygen Species (ROS) Generation : The reduction of nitro groups can produce ROS, contributing to oxidative stress within cells.
Antimicrobial Activity
Nitro-containing compounds have been widely studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various microorganisms by mechanisms similar to those observed in other nitro derivatives:
- Mechanism : Upon reduction, the compound generates toxic intermediates that bind to DNA and disrupt cellular functions.
- Case Studies : In vitro studies have shown that compounds with similar structures can effectively inhibit bacterial growth, suggesting a potential for this compound in treating infections.
Case Studies
Recent studies highlight the compound's potential applications in cancer treatment and as an antibacterial agent:
-
Cancer Treatment :
- A study demonstrated that derivatives of nitro compounds could induce apoptosis in cancer cell lines, suggesting that this compound might have similar effects.
- In vivo tests on tumor-bearing mice indicated suppression of tumor growth when treated with related nitro compounds.
-
Antibacterial Activity :
- Research has shown that nitro derivatives exhibit efficacy against Gram-positive and Gram-negative bacteria.
- Specific tests revealed that compounds with similar structures had minimum inhibitory concentrations (MIC) effective against strains like Staphylococcus aureus and Escherichia coli.
Comparison with Similar Compounds
Compound | Structure Features | Biological Activity |
---|---|---|
Benzene, 1-ethenyl-3-methyl | Lacks nitro group | Lower reactivity in redox reactions |
Benzene, 1-methyl-3-nitro | Lacks ethenyl group | Reduced potential for polymerization |
Nitro derivatives (e.g., metronidazole) | Similar nitro functionality | Established antimicrobial properties |
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-ethenyl-3-methyl-5-nitrobenzene |
InChI |
InChI=1S/C9H9NO2/c1-3-8-4-7(2)5-9(6-8)10(11)12/h3-6H,1H2,2H3 |
InChI Key |
LRNXSSRQOGKFMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])C=C |
Origin of Product |
United States |
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